molecular formula C11H13ClO2 B8513051 1-[2-{3-Chloropropoxy}-phenyl]-ethanone

1-[2-{3-Chloropropoxy}-phenyl]-ethanone

Cat. No. B8513051
M. Wt: 212.67 g/mol
InChI Key: ANIXAJRBFBWGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04853408

Procedure details

2 ml of 2-hydroxy-acetophenone were added with stirring to a mixture of 2.31 g of tetrabutylammonium acid sulfate, 20 ml of 50% sodium hydroxide solution, 40 ml of benzene and 20 ml of acetonitrile and after adding 8.26 of 3-chloro-propyl p-toluene sulfonate, the mixture was heated under an inert atmosphere at 80° C. for 17 hours. The decanted aqueous phase was extracted with benzene and the organic phase was washed with water, dried over a deshydrant, filtered and evaporated to dryness. The residue was chromatographed over silica and eluted with a 95-5 benzene-ethyl acetate mixture. Evaporation ofthe solvents yielded 3.38 g of 1-[2-{3-chloropropoxy}-phenyl]-ethanone.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].C1(C)C=CC(S([O:39][CH2:40][CH2:41][CH2:42][Cl:43])(=O)=O)=CC=1>C(#N)C.C1C=CC=CC=1>[Cl:43][CH2:42][CH2:41][CH2:40][O:39][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted with benzene
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried over a deshydrant
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
eluted with a 95-5 benzene-ethyl acetate mixture
CUSTOM
Type
CUSTOM
Details
Evaporation ofthe solvents

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=C(C=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.